molecular formula C18H23N3O3 B2581120 N,N-Dimethyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide CAS No. 2197299-14-0

N,N-Dimethyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide

Cat. No. B2581120
CAS RN: 2197299-14-0
M. Wt: 329.4
InChI Key: GKTHLPCBYGOQRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as DMAP, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important factors in the synthesis process .


Molecular Structure Analysis

The molecular structure of DMAP is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have utilized N,N-Dimethyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide derivatives in the synthesis of various novel heterocyclic compounds. For instance, the reaction of similar structures with dimethylformamide dimethylacetal or substituted anilines has led to the creation of triazepines, imidazoles, and pyrimidines, demonstrating their versatility as synthons for the preparation of polysubstituted heterocyclic systems (Khodairy et al., 2016).

Ring Transformation Reactions

The compound's structure has facilitated ring-transformation reactions under specific conditions, yielding benzoylhydroxy-1-pyrrolines and benzoylpyrroles, which are crucial for developing compounds with potential biological activities (Mataka et al., 1992).

Development of Polyfunctional Heterocyclic Systems

This compound derivatives have also been pivotal in the development of polyfunctional heterocyclic systems, which are essential for medicinal chemistry and drug design due to their multifaceted biological activities (Pizzioli et al., 1998).

Novel Diagnostic and Therapeutic Applications

The compound's derivatives have been explored for novel diagnostic and therapeutic applications, including the development of PET imaging probes for the ultrasensitive detection of malignant melanoma. This represents a significant advancement in the early-stage diagnosis and management of this aggressive cancer type (Pyo et al., 2020).

properties

IUPAC Name

N,N-dimethyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-4-16(22)19-12-13-7-9-14(10-8-13)17(23)21-11-5-6-15(21)18(24)20(2)3/h4,7-10,15H,1,5-6,11-12H2,2-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTHLPCBYGOQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN1C(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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